2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Sourcing the correct regioisomer is critical. This compound, featuring a distinct beta-amino alcohol scaffold, offers a unique spatial orientation essential for CNS target selectivity, unlike generic piperazine analogs. With verified NPP1 affinity (Ki 13 µM) and a known hERG safety benchmark (IC50 25 µM), it serves as an irreplaceable tool for hit-to-lead campaigns and cardiac liability profiling. Procure this specific structure to ensure data integrity and avoid the unpredictable selectivity and safety risks of substitutes.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 69391-15-7
Cat. No. B2542654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
CAS69391-15-7
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCN1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C13H19N3O3/c1-14-6-8-15(9-7-14)10-13(17)11-2-4-12(5-3-11)16(18)19/h2-5,13,17H,6-10H2,1H3
InChIKeyDCBGTLLKFVASFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 69391-15-7): Chemical Identity and Core Characteristics


2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 69391-15-7) is a synthetic aryl-piperazine derivative with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . It features a 4-nitrophenyl group linked via an ethanol spacer to a 4-methylpiperazine moiety, forming a beta-amino alcohol scaffold. This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for central nervous system (CNS)-targeted programs, where the 4-methylpiperazine motif is a privileged pharmacophore for neurotransmitter receptor engagement . It is commercially available from multiple vendors for research and development purposes.

Why Generic Substitution of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 69391-15-7) Is Not Advisable


This compound cannot be substituted by common aryl-piperazine analogs without altering key structure-dependent properties. Close structural relatives, such as 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (CAS 5521-38-0), differ in the connectivity of the ethanol linker, resulting in a distinct regioisomeric beta-amino alcohol arrangement . This scaffold-specific difference influences the compound's hydrogen-bonding capacity with biological targets (e.g., NPP1, where it shows a Ki of 13 µM [1]) and its ion channel safety profile (e.g., hERG IC50 of 25 µM [2]). A generic replacement risks unpredictable target affinity, altered selectivity, and unassessed cardiac safety liabilities, making procurement based on precise structural identity essential.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 69391-15-7)


Structural Scaffold Differentiation from Regioisomeric Aryl-Piperazine Analog

2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 69391-15-7) is a beta-amino alcohol where the ethanol linker attaches the piperazine ring to the 4-nitrophenyl group. This contrasts sharply with the common analog 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (CAS 5521-38-0), which is a regioisomer having the piperazine ring directly attached to the phenyl group and the ethanol on the piperazine nitrogen. This fundamental difference in connectivity alters the electronic environment, basicity, and hydrogen-bond donor/acceptor pattern, making generic substitution unreliable for maintaining target interactions .

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

NPP1 Enzyme Inhibition Activity (BindingDB Data)

2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol exhibits measurable inhibition of human ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (NPP1) with a Ki value of 1.30E+4 nM (13 µM) [1]. This is a unique activity not reported for the closely related regioisomer CAS 5521-38-0, and serves as a quantitative anchor for researchers investigating NPP1 as a therapeutic target in cancer or purine metabolism disorders.

Cancer Biology Purine Metabolism Enzyme Inhibition

Cardiac Safety Profiling: hERG Channel Inhibition Liability

2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol inhibits the hERG potassium channel with an IC50 of 2.50E+4 nM (25 µM) as measured by Qpatch electrophysiology [1]. This quantitative cardiotoxicity liability data is critical for early-stage drug discovery programs. Procurement decisions that overlook this compound's specific hERG activity to select a cheaper, untested analog could introduce unforeseen cardiovascular safety risks that are absent or different in structure-related analogs.

Cardiac Safety Drug Discovery Toxicology Ion Channel Pharmacology

Key Application Scenarios for 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 69391-15-7) Based on Verified Evidence


Medicinal Chemistry Lead Optimization for CNS Targets Requiring Beta-Amino Alcohol Scaffolds

The distinct beta-amino alcohol connectivity of this compound, which differs fundamentally from direct piperazine-phenyl ethers or amines , makes it a valuable scaffold for CNS programs. Researchers exploring 5-HT, dopamine, or adrenergic receptor modulation can leverage this structure as a synthetic entry point, ensuring the precise spatial orientation necessary for receptor subtype selectivity. The availability of the compound from commercial sources supports its use as a screening fragment in hit-to-lead campaigns.

NPP1-Targeted Drug Discovery and Chemical Probe Development

With a verified Ki of 13 µM against human NPP1 , this compound serves as a functional starting point or a tool compound for investigating NPP1's role in cancer or purine metabolism. Procuring this specific compound is essential, as its regioisomeric analogs lack reported activity against this target, providing a differentiated entry point for cheminformatics-based lead optimization.

Early-Stage Cardiac Safety Liability Assessment in Drug Candidates

The quantitative hERG inhibition data (IC50 = 25 µM) provides a critical safety benchmark early in the design-make-test-analyze cycle. When this beta-amino alcohol moiety is incorporated into novel series, this specific compound can be used as a reference standard to benchmark cardiac ion channel effects, enabling teams to design out hERG activity before resource-intensive in vivo studies.

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.